(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Description
(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C24H23N3O6S and its molecular weight is 481.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O5S
- Molecular Weight : 451.5 g/mol
- IUPAC Name : (5Z)-2-(3,4-dimethoxyphenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
The compound features a thiazolo[3,2-b][1,2,4]triazole core structure with various functional groups that contribute to its reactivity and biological potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Effects
The compound has been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation has been confirmed in several cancer cell lines.
Hepatoprotective Effects
In vivo studies have highlighted the hepatoprotective effects of this compound against chemically induced liver injury. It has been shown to reduce serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), suggesting its potential in protecting liver function during toxic exposures .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that mediate inflammatory responses.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.
Research Findings and Case Studies
Properties
Molecular Formula |
C24H23N3O6S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H23N3O6S/c1-6-9-33-16-8-7-14(10-17(16)29-2)11-20-23(28)27-24(34-20)25-22(26-27)15-12-18(30-3)21(32-5)19(13-15)31-4/h6-8,10-13H,1,9H2,2-5H3/b20-11- |
InChI Key |
JZTGFEORAWVETB-JAIQZWGSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC=C)OC)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC=C)OC)SC3=N2 |
Origin of Product |
United States |
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